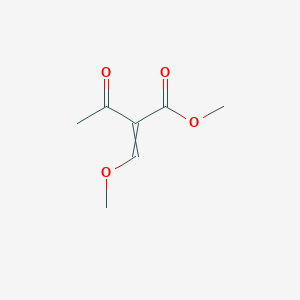
1-(1-Methylpyrrolidin-2-ylidene)-3-(p-nitrophenyl)urea
描述
1-(1-Methylpyrrolidin-2-ylidene)-3-(p-nitrophenyl)urea is a chemical compound known for its unique structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylpyrrolidin-2-ylidene)-3-(p-nitrophenyl)urea typically involves the reaction of 1-methyl-2-pyrrolidinone with p-nitrophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions
1-(1-Methylpyrrolidin-2-ylidene)-3-(p-nitrophenyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
科学研究应用
1-(1-Methylpyrrolidin-2-ylidene)-3-(p-nitrophenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(1-Methylpyrrolidin-2-ylidene)-3-(p-nitrophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group plays a crucial role in its reactivity, enabling it to participate in redox reactions and other biochemical processes.
相似化合物的比较
Similar Compounds
1-Methyl-2-pyrrolidinone: A related compound with similar structural features but different reactivity.
3-(1-Methyl-2-pyrrolidinyl)pyridine: Another compound with a pyrrolidine ring, known for its biological activity.
N-Methyl-2-pyrrolidone: A solvent with similar structural elements but different applications.
Uniqueness
1-(1-Methylpyrrolidin-2-ylidene)-3-(p-nitrophenyl)urea is unique due to its combination of a pyrrolidine ring and a nitrophenyl group, which confer distinct chemical and biological properties
属性
分子式 |
C12H14N4O3 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC 名称 |
1-(1-methylpyrrolidin-2-ylidene)-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C12H14N4O3/c1-15-8-2-3-11(15)14-12(17)13-9-4-6-10(7-5-9)16(18)19/h4-7H,2-3,8H2,1H3,(H,13,17) |
InChI 键 |
VAODBZOYKXWEQR-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC1=NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B8537419.png)

![6'-(3-Fluoropropoxy)-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B8537432.png)


![2-(5-oxopyrazolo[1,5-a]pyrimidin-4(5H)-yl)acetic acid](/img/structure/B8537452.png)
![2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]piperidine](/img/structure/B8537457.png)




